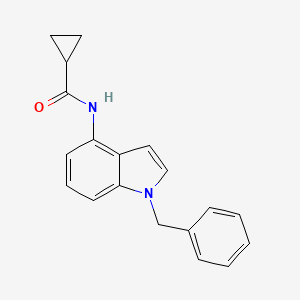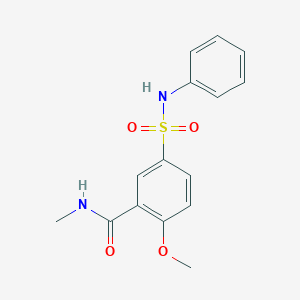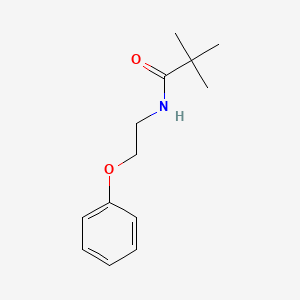![molecular formula C19H21ClFN3O B5412713 N-(2-chlorophenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5412713.png)
N-(2-chlorophenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide, commonly known as CPCA, is a chemical compound that has been widely used in scientific research for its pharmacological properties. It is a potent and selective dopamine D3 receptor antagonist that has been shown to have potential therapeutic applications in the treatment of several neuropsychiatric disorders.
作用機序
CPCA acts as a selective antagonist of dopamine D3 receptors, which are primarily located in the mesolimbic system of the brain. By blocking the activity of these receptors, CPCA can modulate the release of dopamine in the brain, which is involved in several physiological processes such as reward, motivation, and movement.
Biochemical and Physiological Effects:
Studies have shown that CPCA can modulate the release of dopamine in the brain, which can lead to several biochemical and physiological effects. It has been found to reduce drug-seeking behavior in animal models of drug addiction, improve cognitive function in animal models of schizophrenia, and improve motor symptoms in animal models of Parkinson's disease.
実験室実験の利点と制限
CPCA has several advantages for use in laboratory experiments. It is a potent and selective dopamine D3 receptor antagonist, which makes it an ideal tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of CPCA is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on CPCA. One area of interest is its potential therapeutic applications in the treatment of neuropsychiatric disorders such as schizophrenia, drug addiction, and Parkinson's disease. Another area of interest is its role in modulating the release of dopamine in the brain, which could have implications for the treatment of several other neurological disorders. Additionally, further studies are needed to explore the pharmacokinetics and pharmacodynamics of CPCA in vivo, which could lead to the development of more effective therapeutic agents.
合成法
The synthesis of CPCA involves the reaction of 2-chloroacetophenone with 3-fluorobenzylpiperazine in the presence of a base such as sodium hydride. The resulting intermediate is then treated with acetic anhydride to yield the final product, CPCA.
科学的研究の応用
CPCA has been extensively studied for its pharmacological properties and has been shown to have potential therapeutic applications in the treatment of several neuropsychiatric disorders such as schizophrenia, drug addiction, and Parkinson's disease. It has been found to have a high affinity for dopamine D3 receptors, which are implicated in the pathophysiology of these disorders.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O/c20-17-6-1-2-7-18(17)22-19(25)14-24-10-8-23(9-11-24)13-15-4-3-5-16(21)12-15/h1-7,12H,8-11,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLVNUCJWXGVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-ethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5412633.png)
![7-acetyl-6-[2-(4-methoxyphenyl)vinyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5412638.png)
![3-[2-(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5412639.png)


![N-(2-chlorophenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5412663.png)
![2-[2-(2-methoxyphenyl)vinyl]-5-[(tetrahydro-2-furanylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5412667.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5412681.png)
![N-(4-{[6-(4-morpholinyl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5412689.png)
![N-{3-[(2-bromobenzoyl)amino]propyl}isonicotinamide](/img/structure/B5412692.png)
![3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412697.png)


